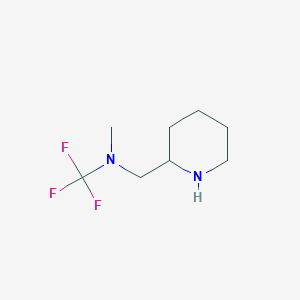
3-Nitrocyclopentane-1-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Nitrocyclopentane-1-carbaldehyde is an organic compound that belongs to the class of nitrocycloalkanes It features a cyclopentane ring substituted with a nitro group (-NO2) and an aldehyde group (-CHO)
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Nitrocyclopentane-1-carbaldehyde typically involves the nitration of cyclopentane derivatives followed by formylation. One common method is the nitration of cyclopentane using nitric acid in the presence of sulfuric acid to introduce the nitro group. The resulting nitrocyclopentane is then subjected to formylation using reagents such as dichloromethyl methyl ether (Cl2CHOMe) and a Lewis acid catalyst like aluminum chloride (AlCl3) to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and precise control of reaction conditions can enhance yield and purity, making the compound suitable for large-scale applications.
Analyse Des Réactions Chimiques
Types of Reactions
3-Nitrocyclopentane-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Substitution: The nitro group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 3-Nitrocyclopentane-1-carboxylic acid.
Reduction: 3-Aminocyclopentane-1-carbaldehyde.
Substitution: Various substituted cyclopentane derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3-Nitrocyclopentane-1-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and heterocycles.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving nitro and aldehyde groups.
Industry: Used in the production of fine chemicals and as a building block for various industrial processes.
Mécanisme D'action
The mechanism of action of 3-Nitrocyclopentane-1-carbaldehyde involves its interaction with molecular targets through its functional groups. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The aldehyde group can form covalent bonds with nucleophilic sites in proteins and enzymes, potentially altering their function and activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Nitrocyclohexane-1-carbaldehyde: Similar structure but with a six-membered ring.
3-Nitrocyclopentane-1-carboxylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.
3-Aminocyclopentane-1-carbaldehyde: Similar structure but with an amino group instead of a nitro group.
Uniqueness
3-Nitrocyclopentane-1-carbaldehyde is unique due to the presence of both a nitro group and an aldehyde group on a five-membered ring. This combination of functional groups provides distinct reactivity and potential for diverse chemical transformations, making it valuable for various applications in research and industry.
Propriétés
Numéro CAS |
6939-32-8 |
|---|---|
Formule moléculaire |
C6H9NO3 |
Poids moléculaire |
143.14 g/mol |
Nom IUPAC |
3-nitrocyclopentane-1-carbaldehyde |
InChI |
InChI=1S/C6H9NO3/c8-4-5-1-2-6(3-5)7(9)10/h4-6H,1-3H2 |
Clé InChI |
ZSOVPIGGWTVDQS-UHFFFAOYSA-N |
SMILES canonique |
C1CC(CC1C=O)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


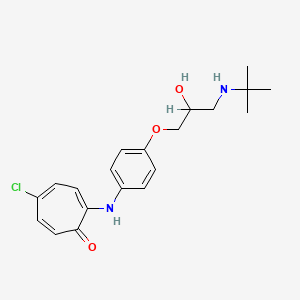
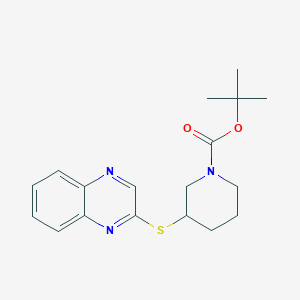
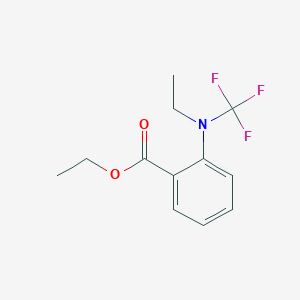
![2-Amino-1-(2-(chloromethyl)-6-azaspiro[3.4]octan-6-yl)-3-methylbutan-1-one](/img/structure/B13951582.png)


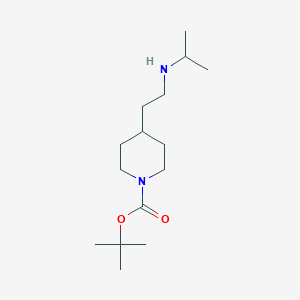
![1-Bromotricyclo[3.1.0.0~2,6~]hex-3-ene](/img/structure/B13951608.png)



